5-ヒドロキシデフェラシロックス

説明

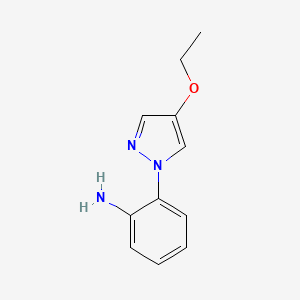

5-Hydroxydeferasirox is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxydeferasirox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxydeferasirox including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鉄キレート化

5-ヒドロキシデフェラシロックスは、臨床用鉄キレート剤であるデフェラシロックスの誘導体です . 鉄キレート化特性により、科学研究で使用されています . 鉄キレート化は、地中海貧血などの鉄過剰症やその他の鉄過剰症の管理において重要なプロセスです .

Fe3+の検出と定量

この化合物は、pH 2〜5の水性サンプル中のFe3+の検出と定量を可能にする比色化学センサーとして機能します . これは、特に飲料水や食品の規制機関が設定した品質基準を確保するための分析化学において役立ちます .

3. ヒト血清アルブミン(HSA)との相互作用 5-ヒドロキシデフェラシロックスは、ヒト血清アルブミン(HSA)と相互作用すると、蛍光オン応答を生じます . この蛍光は、Fe3+の存在下で消光されるため、この生物学的に重要な金属カチオンを2つの独立した方法でモニタリングすることができます .

創薬

5-ヒドロキシデフェラシロックスは、創薬のための科学研究で使用されています. その独特の特性と生物系との相互作用は、新しい治療薬の開発のための有望な候補となっています.

医薬品における品質の側面

5-ヒドロキシデフェラシロックスの由来であるデフェラシロックスは、医薬品に使用されています . これらの製品の品質の側面、つまり有効成分、最終医薬品、および化学的および薬学的側面は、現在も研究が進められています .

非臨床的側面

5-ヒドロキシデフェラシロックスの非臨床的側面、つまりその生態毒性および環境リスク評価についても研究が行われています . これにより、この化合物が環境に与える可能性のある影響を理解することができます .

臨床的側面

5-ヒドロキシデフェラシロックスの臨床的側面、つまりその薬物動態と薬力学は、別の研究分野です . これらの側面を理解することで、臨床現場での使用を最適化することができます .

リスク管理と薬物警戒

リスク管理と薬物警戒は、5-ヒドロキシデフェラシロックスの研究と応用において重要です . これには、実世界におけるこの化合物の安全性と有効性を監視することが含まれます .

生化学分析

Biochemical Properties

5-Hydroxydeferasirox plays a crucial role in biochemical reactions by binding to iron ions, thereby preventing iron-mediated oxidative damage. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A and CYP2D6, which are involved in its metabolism . The compound forms stable complexes with iron, facilitating its excretion and reducing iron toxicity .

Cellular Effects

5-Hydroxydeferasirox influences cellular processes by chelating excess iron, which is essential for various cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing iron-induced oxidative stress . In pancreatic cancer cells, 5-Hydroxydeferasirox has shown antiproliferative effects by inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

At the molecular level, 5-Hydroxydeferasirox exerts its effects by binding to iron ions with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction inhibits iron-dependent enzymes and reduces oxidative stress. Additionally, 5-Hydroxydeferasirox modulates gene expression by affecting iron-responsive elements in mRNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxydeferasirox change over time. The compound is stable under physiological conditions and undergoes slow degradation . Long-term studies have shown that it maintains its iron-chelating properties and continues to reduce cellular iron levels, thereby preventing iron-mediated damage .

Dosage Effects in Animal Models

The effects of 5-Hydroxydeferasirox vary with different dosages in animal models. At lower doses, it effectively reduces iron levels without causing significant toxicity . At higher doses, it may induce adverse effects such as gastrointestinal disturbances and renal toxicity . Threshold effects have been observed, indicating that optimal dosing is crucial for therapeutic efficacy .

Metabolic Pathways

5-Hydroxydeferasirox is involved in metabolic pathways that include glucuronidation and oxidative metabolism . It interacts with enzymes such as UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and excretion . These metabolic pathways help in maintaining iron homeostasis and preventing iron overload .

Transport and Distribution

Within cells and tissues, 5-Hydroxydeferasirox is transported and distributed through various mechanisms. It binds to plasma proteins and is transported to target tissues where it exerts its iron-chelating effects . The compound is primarily excreted via the feces, with minimal renal excretion .

Subcellular Localization

5-Hydroxydeferasirox localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it targets iron-rich organelles to prevent oxidative damage. Post-translational modifications and targeting signals direct 5-Hydroxydeferasirox to these compartments, enhancing its therapeutic efficacy .

特性

IUPAC Name |

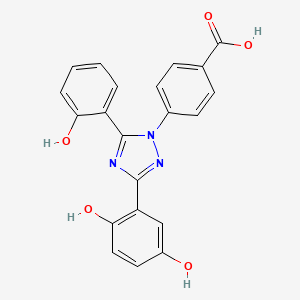

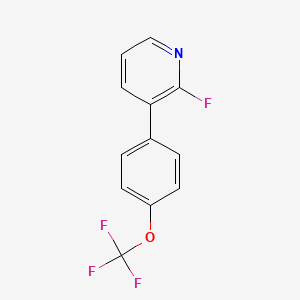

4-[3-(2,5-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)19-22-20(15-3-1-2-4-17(15)26)24(23-19)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWFHDNXHWBASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524746-12-1 | |

| Record name | 5-Hydroxydeferasirox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYDEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELW3P96H5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)

![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)